molecular formula C17H12Cl2O3S B5060409 2-naphthyl 2,4-dichloro-5-methylbenzenesulfonate

2-naphthyl 2,4-dichloro-5-methylbenzenesulfonate

Cat. No. B5060409
M. Wt: 367.2 g/mol
InChI Key: PHDHNPMMMHLWHH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the naphthyl group, the introduction of the dichloromethyl group, and the attachment of the benzenesulfonate group. The exact methods would depend on the specific reactions involved, which could include electrophilic aromatic substitution, nucleophilic substitution, and others .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups. The naphthyl and benzenesulfonate groups are both aromatic and planar, while the dichloromethyl group is aliphatic and could add some three-dimensionality to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The aromatic rings might participate in electrophilic aromatic substitution reactions, while the dichloromethyl group might undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of aromatic rings might increase its stability and affect its solubility in various solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, it might interact with biological receptors or enzymes in a specific way .

Safety and Hazards

The safety and hazards of this compound would depend on its specific structure and properties. For example, the presence of chlorine atoms might make it potentially hazardous .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has promising properties as a drug, further studies might focus on its efficacy and safety in biological systems .

properties

IUPAC Name

naphthalen-2-yl 2,4-dichloro-5-methylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2O3S/c1-11-8-17(16(19)10-15(11)18)23(20,21)22-14-7-6-12-4-2-3-5-13(12)9-14/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHDHNPMMMHLWHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)OC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naphthalen-2-yl 2,4-dichloro-5-methylbenzenesulfonate

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